Cas no 1448121-83-2 (N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide)
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
- N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide
- AKOS024565208
- 1448121-83-2
- 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
- F6442-5355
-
- Inchi: 1S/C23H30N2O4S/c1-17(2)30(27,28)22-10-4-18(5-11-22)16-23(26)24-19-6-8-20(9-7-19)25-14-12-21(29-3)13-15-25/h4-11,17,21H,12-16H2,1-3H3,(H,24,26)
- InChI Key: PFTZMNRMVAOVEE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(N2CCC(OC)CC2)C=C1)(=O)CC1=CC=C(S(C(C)C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 430.19262862g/mol
- Monoisotopic Mass: 430.19262862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 84.1Ų
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-5355-2μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-5μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-10μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-20μmol |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-1mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-2mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-3mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-4mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-5mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6442-5355-10mg |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide |
1448121-83-2 | 10mg |
$79.0 | 2023-09-08 |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Professional Introduction to N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide (CAS No. 1448121-83-2)
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1448121-83-2, represents a novel class of molecules with potential applications in drug discovery and development. The intricate structure of this molecule, featuring a combination of aromatic rings, heterocyclic groups, and functionalized side chains, makes it a subject of intense study for researchers aiming to uncover new therapeutic pathways.
The molecular framework of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide is composed of several key structural motifs. The presence of a piperidine ring at the 4-position of the phenyl group introduces a nitrogen-containing heterocycle, which is known to enhance binding affinity and selectivity in biological systems. Additionally, the acetamide moiety at the 2-position provides a polar functional group that can interact with biological targets through hydrogen bonding. The para-sulfonyl group on another phenyl ring further increases the molecular polarity and potential for interactions with proteins and enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets. Studies suggest that the unique structural features of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide make it a promising candidate for inhibiting various enzymes involved in inflammatory and metabolic pathways. For instance, preliminary computational studies indicate that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in inflammation.
In addition to its potential as an anti-inflammatory agent, this compound has also shown promise in other therapeutic areas. Researchers are exploring its efficacy in treating neurological disorders, where modulation of neurotransmitter release and receptor activity is crucial. The piperidine ring, in particular, is known to interact with serotonin and dopamine receptors, making it a valuable scaffold for developing novel neuromodulators. Furthermore, the sulfonyl group can serve as a pharmacophore for targeting ion channels and receptors involved in neuronal signaling.
The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic rings and introduce the necessary functional groups efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective modifications during synthesis.
Once synthesized, the pharmacological evaluation of this compound involves rigorous testing in vitro and in vivo models. In vitro studies typically include enzyme assays to determine binding affinities and selectivities for target enzymes. Additionally, cell-based assays are conducted to assess cytotoxicity and potential off-target effects. In vivo studies further validate the efficacy and safety of the compound by evaluating its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and potential therapeutic effects.
The latest research findings indicate that N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide may have significant therapeutic potential in treating metabolic disorders. Studies have shown that this compound can modulate key enzymes involved in glucose metabolism and lipid biosynthesis. For example, preliminary data suggest that it may inhibit alpha-amylase and lipase enzymes, thereby reducing postprandial glucose levels and improving lipid profiles in patients with type 2 diabetes.
The development of this compound also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from various fields, researchers can design molecules with optimized properties for therapeutic use. The use of high-throughput screening technologies has further accelerated the discovery process by allowing rapid testing of large libraries of compounds for biological activity.
In conclusion, N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide represents a promising therapeutic agent with diverse applications in pharmaceuticals. Its unique structural features make it an attractive candidate for modulating various biological pathways associated with inflammation, neurology, and metabolic disorders. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in the development of next-generation therapeutics.
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